Benzenesulfonyl isocyanate
Description
Significance of Benzenesulfonyl Isocyanate as a Synthetic Building Block
This compound is a highly reactive organic compound that serves as a versatile intermediate in numerous chemical transformations. rsc.org Its electrophilic nature makes it readily susceptible to attack by nucleophiles, leading to the formation of a wide range of derivatives such as sulfonylureas, amides, and various heterocyclic systems. rsc.org The presence of the sulfonyl group enhances the electrophilicity of the isocyanate carbon, making it more reactive than typical alkyl or aryl isocyanates. This heightened reactivity allows for reactions with a broad spectrum of nucleophiles, including those that are sterically hindered. acs.org
Historical Context of this compound Research
The exploration of isocyanate chemistry has a rich history, with significant industrial advancements occurring over the past few decades, particularly in polymer science. sci-hub.se While early research laid the groundwork for understanding the synthesis and general reactions of isocyanates, the specific investigation into this compound and its derivatives has carved out a distinct area of study. sci-hub.seacs.org Early work focused on its synthesis and fundamental reactivity, including its reactions with alcohols and phenols to form urethans. acs.orgsigmaaldrich.com Over time, the scope of research expanded to encompass its utility in more complex synthetic strategies, such as cycloaddition reactions and the synthesis of bioactive molecules.
Scope and Recent Advancements in this compound Chemistry
Recent research on aryl sulfonyl isocyanates, including this compound, has focused on expanding their synthetic utility. rsc.org Modern advancements have highlighted its role in cascade reactions for the efficient construction of complex heterocyclic frameworks. rsc.org The development of novel catalytic systems has further broadened the reaction scope, enabling transformations under milder conditions and with greater selectivity. nih.gov Current investigations continue to explore its potential in the synthesis of pharmaceutically relevant compounds and functional materials. acs.orgrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-6-8-12(10,11)7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYAZVSPFMJCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182648 | |
| Record name | Phenylsulphonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2845-62-7 | |
| Record name | Benzenesulfonyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2845-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylsulphonyl isocyanate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylsulphonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylsulphonyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Benzenesulfonyl Isocyanate and Its Derivatives
Phosgene-Based Synthesis Routes
Historically, the use of phosgene (B1210022) has been a cornerstone in the industrial production of isocyanates. This highly reactive gas facilitates the conversion of primary amino groups into the isocyanate functionality.
The reaction generally requires high temperatures, sometimes in the range of 160°C to 250°C, and a significant excess of phosgene to drive the reaction to completion. google.com The direct phosgenation of arylsulfonamides allows for the synthesis of a variety of substituted arylsulfonyl isocyanates. The crude sulfonyl isocyanate product is often obtained after the removal of the solvent and any unreacted phosgene, and can be purified by distillation. google.com
Table 1: Representative Phosgene-Based Synthesis of Benzenesulfonyl Isocyanates
| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| o-Chlorobenzenesulfonamide | Phosgene, Butyl isocyanate, Triethylamine (B128534) | Xylene | 133-135 | o-Chlorobenzenesulfonyl isocyanate | 90.0 | google.com |
| 2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonamide | Phosgene, Butyl isocyanate, DABCO | Xylene | 120 | 2-(1,1,2,2-Tetrafluoroethoxy)this compound | - | google.com |
| Isopropyl 2-sulfamoylbenzoate | Phosgene, n-Butyl isocyanate, DABCO | Xylenes | Reflux | Isopropyl 2-(isocyanatosulfonyl)benzoate | - | epo.org |
| o-Nitrobenzenesulfonamide | Phosgene, Butyl isocyanate, "Dabco" | Xylene | 130-135 | o-Nitrothis compound | 75 | google.com |
To mitigate the harsh conditions required for direct phosgenation, catalytic systems have been developed. The addition of specific catalysts can lower the reaction temperature, reduce the reaction time, and improve the yield and purity of the resulting arylsulfonyl isocyanate. google.com
A significant improvement involves conducting the phosgenation in the presence of a catalytic amount of a hydrocarbyl isocyanate, such as butyl isocyanate. epo.orggoogle.com This method is effective for the phosgenation of arylsulfonamides at temperatures between 60°C and 200°C. google.com
Further enhancement is achieved by the addition of a tertiary amine base as a co-catalyst. google.com Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine are preferred for their efficiency and availability. epo.orggoogle.com The synergistic effect of a hydrocarbyl isocyanate and a tertiary amine base allows the reaction to proceed under milder conditions (typically 100°C–175°C), resulting in improved yields and purity of the desired sulfonyl isocyanate. google.com For instance, the phosgenation of o-chlorobenzenesulfonamide in the presence of butyl isocyanate and triethylamine at 133-135°C resulted in a 90% yield of o-chlorothis compound. google.com
Phosgene-Free Synthesis Protocols
The high toxicity of phosgene has driven the development of alternative, safer synthetic routes to isocyanates. nih.govnwo.nl These phosgene-free methods often rely on the in-situ generation of the isocyanate moiety from more benign starting materials.
Modern synthetic strategies often focus on generating the isocyanate intermediate in the same pot where it will be consumed, thereby avoiding the isolation of this hazardous compound. nih.govresearchgate.net One such approach involves the palladium(0)-catalyzed carbonylative coupling of sulfonyl azides with electron-rich heterocycles. nih.gov In this reaction, the sulfonyl isocyanate is generated in situ from the sulfonyl azide (B81097) and carbon monoxide, and then immediately reacts with the nucleophile present in the mixture. nih.govresearchgate.net
Another metal-free approach allows for the direct reaction of sulfonamides with amides to produce sulfonylureas. nih.govacs.org Mechanistic studies suggest that this transformation proceeds through the in-situ generation of an isocyanate intermediate which then reacts with the sulfonamide. nih.govacs.org These methods obviate the need for traditional multi-step protocols that involve the isolation of hazardous isocyanates. nih.gov
Carbon dioxide (CO₂), as an abundant, non-toxic, and economical C1 source, represents an attractive alternative to phosgene for isocyanate synthesis. d-nb.info One method involves the dehydration of carbamic acids, which are formed from the reaction of amines with CO₂. organic-chemistry.org In a metal-free approach, a carbamic acid intermediate, generated from an arylamine and CO₂ in the presence of a base like DBU, is dehydrated using activated sulfonium (B1226848) reagents to yield the corresponding isocyanate. organic-chemistry.org This isocyanate can then be trapped with various nucleophiles. While primarily demonstrated for arylamines, this principle can be extended to sulfonamides.
The reaction of a vanadium carbamate (B1207046) complex with dehydrating agents has also been shown to produce a vanadium(IV) isocyanate complex, demonstrating the feasibility of isocyanate formation from a CO₂-derived intermediate. mit.edu
The Staudinger-Aza-Wittig reaction is a powerful phosgene-free method for the synthesis of isocyanates. d-nb.infobeilstein-journals.org The reaction involves two key steps: the Staudinger reaction between an azide and a phosphine (B1218219) to form an iminophosphorane, followed by the Aza-Wittig reaction of the iminophosphorane with carbon dioxide to produce the isocyanate and a phosphine oxide byproduct. d-nb.infowikipedia.org
R-N₃ + PPh₃ → R-N=PPh₃ (Iminophosphorane) R-N=PPh₃ + CO₂ → R-N=C=O + O=PPh₃
This transformation is compatible with a wide range of functional groups. d-nb.info To simplify the removal of the triphenylphosphine (B44618) oxide byproduct, polymer-bound phosphines can be used, allowing for easy filtration and isolation of the isocyanate product. d-nb.infobeilstein-journals.org The protocol has been optimized using microwave irradiation and can be scaled up using conventional heating in a Parr reactor. d-nb.info This method provides a rapid and efficient route to isocyanates, which can then be used in subsequent reactions in a one-pot, two-step process. d-nb.info
Table 2: Summary of Phosgene-Free Synthesis Strategies
| Method | Key Reagents | Intermediate | Key Advantages | Reference |
|---|---|---|---|---|
| In-situ generation from sulfonyl azides | Sulfonyl azide, CO, Pd(0) catalyst | Sulfonyl isocyanate | Mild, ligand-free, avoids isolation of isocyanate | nih.govresearchgate.net |
| CO₂ Mediated Dehydration | Amine, CO₂, Dehydrating agent (e.g., activated sulfonium reagents) | Carbamic acid | Metal-free, uses CO₂ as a C1 source | organic-chemistry.org |
| Staudinger-Aza-Wittig Reaction | Azide, Phosphine (or polymer-bound phosphine), CO₂ | Iminophosphorane | Phosgene-free, versatile, compatible with many functional groups, simplified work-up with polymer support | d-nb.infobeilstein-journals.org |
Synthesis of Fluorinated Benzenesulfonyl Isocyanates
The introduction of fluorine atoms onto the benzene (B151609) ring of this compound significantly alters the compound's chemical properties, such as reactivity and lipophilicity. These fluorinated analogues are important intermediates, particularly for agrochemicals and pharmaceuticals. google.com A general and conventional pathway for synthesizing these compounds begins with the corresponding fluorinated benzene derivative.
The synthesis typically involves a multi-step process:
Chlorosulfonation: The starting fluorinated aromatic compound is treated with chlorosulfonic acid. This reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the benzene ring. The position of substitution is directed by the existing fluorine atoms and other substituents on the ring. This step can sometimes produce isomeric mixtures, which may be separated by methods like fractional distillation or chromatography, or used as a mixture in subsequent steps. google.com
Amination: The resulting benzenesulfonyl chloride is then converted to the corresponding sulfonamide (-SO₂NH₂) by reaction with ammonia (B1221849). google.comresearchgate.net For instance, pentafluorobenzenesulfonyl chloride is converted to pentafluorobenzenesulfonamide (B3043191) via amination with aqueous ammonia. researchgate.net
Conversion to Isocyanate: The final step is the conversion of the sulfonamide to the sulfonyl isocyanate. This is commonly achieved by reacting the sulfonamide with phosgene (COCl₂) or a phosgene equivalent. google.com An alternative method involves boiling the sulfonamide with an excess of thionyl chloride (SOCl₂), followed by treatment with phosgene in a suitable solvent like toluene. google.com Another approach involves mixing the sulfonamide with an alkyl isocyanate (e.g., butyl isocyanate) and a catalytic amount of a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com
The presence of electron-withdrawing fluorine atoms can make the chlorosulfonation step more challenging and may require specific conditions to avoid hydrolysis of haloalkoxy groups if present. google.com The reactivity of chlorosulfonyl isocyanate (CSI), a related compound, is known to be influenced by fluorine substituents on alkene reaction partners, suggesting that fluorine on the aromatic ring likewise modulates reactivity. dtic.mil
| Compound Name | Starting Material | Key Synthesis Steps | Reference |
|---|---|---|---|
| 5-chloro-2-trifluoromethoxythis compound | 4-chloro-1-(trifluoromethoxy)benzene | Chlorosulfonation, Amination, Phosgenation | google.com |
| 2-(1,1,2,2-tetrafluoroethoxy)this compound | (1,1,2,2-tetrafluoroethoxy)benzene | Chlorosulfonation, Amination, Phosgenation | google.com |
| Pentafluorothis compound | Pentafluorobenzenesulfonamide | Reaction with phosgene or equivalent | researchgate.net |
| 2-(Trifluoromethoxy)this compound | 2-(Trifluoromethoxy)aniline | Diazotization, reaction with SO₂/CuCl, amination, phosgenation | google.comontosight.aicphi-online.com |
Derivatization Strategies in Synthesis
Derivatization involving benzenesulfonyl isocyanates can be broadly categorized into strategies that modify the isocyanate molecule itself to tune its properties and those that use the isocyanate as a reagent to modify other molecules for specific applications.
The reactivity of the isocyanate group (-NCO) in this compound is inherently high due to the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-). This makes the isocyanate carbon highly electrophilic and susceptible to attack by nucleophiles. The reactivity can be further enhanced by introducing additional electron-withdrawing groups onto the aromatic ring. nih.gov
For example, the introduction of fluorine atoms or a trifluoromethyl group (-CF₃) increases the electrophilicity of the isocyanate, making it more reactive toward nucleophiles like alcohols, amines, and even water. google.comnih.gov This enhanced reactivity is beneficial in applications where rapid and complete reaction is necessary, such as in its use as a moisture scavenger in polyurethane systems. atamanchemicals.com The strong electron-withdrawing effect of multiple fluorine atoms on a benzene ring is a well-utilized principle for increasing the reactivity of attached functional groups. nih.gov
A significant application of sulfonyl isocyanates, particularly derivatives like p-toluenesulfonyl isocyanate (PTSI), is in analytical chemistry as derivatizing agents. atamanchemicals.comsigmaaldrich.com Many compounds, such as triterpenoids or alcohols, lack strong chromophores or are not easily ionized, leading to poor sensitivity in detection methods like High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS). nih.gov
Derivatization with a sulfonyl isocyanate attaches a tag to the analyte that enhances its detectability. The isocyanate group reacts readily with hydroxyl (-OH) or primary/secondary amine (-NHR) groups on the analyte to form a stable carbamate or urea (B33335) linkage, respectively. atamanchemicals.comnih.gov
Key advantages of using sulfonyl isocyanates for analytical derivatization include:
Enhanced Detection: The attached benzenesulfonyl group provides a strong UV chromophore, allowing for sensitive detection by HPLC-UV. nih.gov
Improved Ionization: The derivative can improve ionization efficiency in mass spectrometry, often detected in the negative ion mode. nih.gov
Rapid Reaction: The derivatization reaction is often fast and can be carried out under mild conditions, sometimes completing within minutes at room temperature. nih.gov
Versatility: They can be used to derivatize a wide range of analytes containing active hydrogen atoms. atamanchemicals.com For example, PTSI has been used for the HPLC analysis of diethylene glycol, propylene (B89431) glycol, and various alkaloids. sigmaaldrich.com
This technique is crucial for quantifying low-level analytes in complex matrices, such as biological samples or pharmaceutical products. atamanchemicals.comnih.gov
| Derivatizing Agent | Analyte Class | Functional Group Targeted | Analytical Technique | Reference |
|---|---|---|---|---|
| p-Toluenesulfonyl isocyanate (PTSI) | Triterpenoids (e.g., Betulin) | Hydroxyl (-OH) | HPLC-MS | nih.gov |
| p-Toluenesulfonyl isocyanate (PTSI) | Diols (e.g., Diethylene glycol) | Hydroxyl (-OH) | HPLC | sigmaaldrich.com |
| p-Toluenesulfonyl isocyanate (PTSI) | Steroids (e.g., 3-α-hydroxy tibolone) | Hydroxyl (-OH) | LC-MS/MS | atamanchemicals.com |
| Isocyanates (general) | Amines, Alcohols | Amine (-NH₂), Hydroxyl (-OH) | GC, HPLC | greyhoundchrom.comrsc.org |
Solid-phase synthesis is a powerful technique for creating large libraries of compounds for drug discovery and other applications. d-nb.infonih.gov The core principle involves attaching a starting molecule to an insoluble solid support (resin) and carrying out a sequence of reactions. A key advantage is the simplification of purification; unreacted reagents and by-products are simply washed away by filtration. d-nb.info
Isocyanates, including this compound, are valuable reagents in solid-phase synthesis. researchgate.net They are typically used to react with a nucleophilic group (commonly an amine) that is tethered to the solid support. For example, the reaction of resin-bound amine with an isocyanate in solution is a common method for forming ureas. researchgate.netnih.gov
Applications in solid-phase synthesis include:
Urea and Sulfonylurea Synthesis: this compound can be reacted with resin-bound amines to produce polymer-supported sulfonylureas.
Heterocycle Synthesis: The resulting resin-bound ureas can serve as intermediates for the synthesis of various heterocyclic structures, which are then cleaved from the resin in the final step. researchgate.net
Driving Reactions to Completion: The methodology allows for the use of a large excess of the isocyanate reagent in the solution phase to ensure the reaction with the resin-bound substrate goes to completion, maximizing the yield of the desired product on the support. d-nb.info
This approach facilitates the rapid and efficient assembly of complex molecules and chemical libraries, leveraging the high reactivity of the isocyanate functional group. nih.gov
Reaction Mechanisms and Reactivity of Benzenesulfonyl Isocyanate
Nucleophilic Addition Reactions
The central carbon of the isocyanate group is electron-deficient and thus highly susceptible to attack by nucleophiles. This reactivity is the basis for its most common transformations, leading to the formation of a range of substituted carbonyl derivatives.
Benzenesulfonyl isocyanate reacts readily with alcohols to produce N-benzenesulfonyl carbamates, also known as urethanes. sigmaaldrich.com The reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate. This transformation is not limited to simple alcohols; it is also effective for synthesizing derivatives of sterically hindered alcohols, such as triphenylcarbinol. sigmaaldrich.comiu.edu
The mechanism of the alcoholysis of isocyanates can be complex. Kinetic studies suggest that the reaction may involve two or three alcohol molecules, indicating a multimolecular mechanism. kuleuven.bekuleuven.be In this proposed pathway, additional alcohol molecules can act as a bridge or catalyst, facilitating proton transfer and lowering the activation energy of the reaction. The reaction of phenyl isocyanate, a related compound, with 1-propanol (B7761284) has been studied to elucidate the mechanism, revealing different pathways depending on whether the alcohol or isocyanate is in excess. researchgate.net
The reaction is a general method for the identification and derivatization of alcohols. acs.org
Table 1: Examples of Reactions of this compound with Alcohols
| Alcohol | Product | Reference |
| Ethanol | Ethyl N-benzenesulfonylcarbamate | sigmaaldrich.com |
| Triphenylcarbinol | Triphenylmethyl N-benzenesulfonylcarbamate | iu.edu |
| Polymeric Alcohols | Polymeric N-benzenesulfonyl carbamate (B1207046) (Polymeric Acid) | acs.org |
This table is illustrative and based on reported reactivity.
Similar to its reaction with aliphatic alcohols, this compound reacts with phenols to yield N-benzenesulfonyl carbamates. sigmaaldrich.com The reaction involves the nucleophilic attack of the phenolic hydroxyl group on the isocyanate moiety.
Table 2: Kinetic Data for the Reaction of Sulfonyl Isocyanates with Phenols
| Isocyanate | Phenol | Relative Rate | Product Type | Reference |
| 4-Chlorothis compound | 2,6-Diisopropylphenol | > | Crystalline Carbamate | researchgate.net |
| 4-Chlorothis compound | 2,6-Dimethylphenol | > | Crystalline Carbamate | researchgate.net |
| 4-Chlorothis compound | 2,6-Dibromophenol | Crystalline Carbamate | researchgate.net |
This table summarizes relative reactivity trends as reported in the literature.
The reaction of this compound with nitrogen-based nucleophiles like ammonia (B1221849) and primary amines is a fundamental method for the synthesis of N-benzenesulfonylureas. With ammonia, the product is benzenesulfonylurea. Primary amines react analogously to yield the corresponding N'-substituted-N-benzenesulfonylureas. This reaction is of significant interest as many sulfonylurea derivatives exhibit biological activity.
The reaction can be extended to diamines, which results in the formation of bissulfonylureas. Furthermore, this compound can react with amides at elevated temperatures to produce the corresponding ureas. The high reactivity of sulfonyl isocyanates allows them to be used in the synthesis of a wide array of sulfonylurea compounds. google.com In some synthetic procedures, stable substitutes for the hazardous arylsulfonyl isocyanates are used, which then react with various amines to produce the final sulfonylurea products. researchgate.net
Table 3: Reaction of this compound with Amines
| Amine | Product | Reference |
| Ammonia | Benzenesulfonylurea | |
| Primary Amines (R-NH₂) | N'-Alkyl/Aryl-N-benzenesulfonylurea | |
| Aliphatic Diamines | Bissulfonylureas |
This table provides a general overview of the reaction products.
This compound reacts with thiols (mercaptans) to form N-benzenesulfonyl thiocarbamates. This reaction is analogous to the addition of alcohols, with the sulfur atom of the thiol acting as the nucleophile. The synthesis of S-alkyl or S-aryl thiocarbamates from isocyanates and thiols can be achieved efficiently under solvent-free and catalyst-free conditions, highlighting the inherent reactivity of the isocyanate group towards thiols. researchgate.net
While the reaction of isothiocyanates with thiols to form dithiocarbamates is known to be reversible, the reaction with isocyanates provides a stable thiocarbamate product. nih.gov This method is part of a broader class of reactions for producing thiocarbamates, which are valuable in various chemical applications. researchgate.net
Cycloaddition Reactions
In addition to nucleophilic additions, the cumulative double bonds in the isocyanate group allow this compound to participate in cycloaddition reactions, providing pathways to various heterocyclic structures.
This compound can undergo [2+2] cycloaddition reactions with specific types of double bonds. A notable example is its reaction with dithiocarbamates, which are formed from amines and carbon disulfide. jst.go.jp This reaction proceeds via a [2+2] cycloaddition to yield N-(C-amino-alkylthiomethylene)benzenesulfonamides in good yields. jst.go.jp
The mechanism of [2+2] cycloadditions involving sulfonyl isocyanates can vary. Studies on the closely related chlorosulfonyl isocyanate (CSI) reacting with alkenes have shown two potential pathways. researchtrends.net With electron-deficient alkenes, the reaction tends to follow a concerted pathway. researchtrends.net However, with electron-rich alkenes, the reaction is more likely to proceed through a stepwise mechanism involving a single electron transfer (SET) to form a 1,4-diradical intermediate. researchtrends.net These mechanistic insights from CSI are considered relevant to the cycloaddition reactions of this compound.
Table 4: Example of a [2+2] Cycloaddition Reaction
| Reactant 1 | Reactant 2 | Product | Reference |
| This compound | Dithiocarbamate | N-(C-amino-alkylthiomethylene)benzenesulfonamide | jst.go.jp |
This table illustrates a specific application of [2+2] cycloaddition.
1,3-Dipolar Cycloaddition Reactions
This compound can participate as a dipolarophile in cycloaddition reactions, a class of reactions essential for the synthesis of five-membered heterocycles. nih.govwikipedia.org While less common than its role as an electrophile in addition reactions, its reactivity in cycloadditions is significant. For instance, in reactions with azomethine ylides, the presence of an electron-withdrawing N-benzenesulfonyl group on a reactant has been shown to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby enhancing the compound's suitability as a dipolarophile and leading to high yields of oxazolidine (B1195125) products. nih.govmdpi.com
Research has also explored the use of sulfonyl isocyanates in multicomponent annulation reactions. In one such protocol catalyzed by Zinc(II), a tosyl isocyanate, a close analogue of this compound, undergoes a [4+1] annulation with a diazooxindole. This reaction proceeds through the in-situ generation of a sulfur-containing spirocyclic intermediate, which then acts as a 1,3-dipole in a subsequent reaction with an internal alkene. This highlights the ability of the sulfonyl isocyanate moiety to facilitate complex cyclizations. However, studies have also shown that the compatibility of this compound can be system-dependent, as it failed to produce the desired diazaphospholidine-3,5-dione in a cyclization reaction where various aryl isocyanates were successful. acs.org
Electrophilic Behavior of this compound
This compound is a potent electrophile, a characteristic central to its synthetic utility. rsc.org The isocyanate functional group (R−N=C=O) is inherently electrophilic and reactive towards a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.org The reactivity of this compound is vastly enhanced compared to simple aryl isocyanates. This heightened electrophilicity is attributed to the powerful electron-withdrawing sulfonyl group (–SO₂–) attached to the nitrogen atom.
The sulfonyl group effectively stabilizes the developing negative charge on the nitrogen atom within the transition state of a nucleophilic attack. This stabilization lowers the activation energy of the reaction, making sulfonyl isocyanates extremely reactive with active hydrogen compounds. For example, this compound reacts readily with alcohols and phenols to yield the corresponding urethane (B1682113) products. sigmaaldrich.com Similarly, it reacts with amines to form ureas. wikipedia.org This pronounced electrophilic character makes this compound a valuable intermediate for synthesizing a variety of organic compounds, including sulfonylureas, lactams, and oxazolidinones. rsc.orggoogle.com
Computational Chemistry and Mechanistic Studies
Density Functional Theory (DFT) has become a powerful tool for elucidating the complex reaction mechanisms involving sulfonyl-containing compounds. semanticscholar.org DFT calculations provide detailed insights into reaction pathways, energetics, and the structures of transient species that are often difficult to study experimentally. semanticscholar.orgresearchgate.net
In the study of reactions involving the closely related benzenesulfonyl azide (B81097) with oxabicyclic alkenes, DFT calculations at the M06-2X/6-311G(d,p) level were employed to compare two possible mechanistic pathways. nih.gov The calculations revealed that a [3+2] cycloaddition pathway is significantly more favorable than a pathway involving the initial formation of a nitrene species. nih.gov DFT has also been used to rationalize mechanisms in organocatalytic atroposelective reactions, including those involving catalyst activation and the formation of key intermediates. beilstein-journals.org Quantum chemical calculations using methods like B3LYP/6-31G(d) have been applied to model N-R-pyrroles, including where R is a benzenesulfonyl group (PhSO₂), to understand the influence of the substituent on electrophilic substitution reactions. researchgate.net These examples demonstrate the capability of DFT to model reaction profiles, predict favored mechanisms, and refine the understanding of fundamental chemical processes involving the benzenesulfonyl group. semanticscholar.orgnih.govmdpi.com
The elucidation of reaction mechanisms hinges on understanding the transient species involved, namely transition states and intermediates. Computational and kinetic studies have provided significant insights into these species in reactions of sulfonyl isocyanates and their analogues. For the reaction of benzenesulfonyl azide with oxabicyclic alkenes, DFT calculations identified a key triazoline intermediate formed via a [3+2] cycloaddition. nih.gov The calculations further mapped out the subsequent steps, including the transition state for a concerted C-C/N-N bond cleavage to form a ring-opened intermediate, followed by dinitrogen extrusion. nih.gov
In the reaction of this compound with triphenylmethanol (B194598), kinetic data suggested a tentative mechanism involving the formation of an unstable urethane intermediate which could not be isolated. acs.org The observed buildup and subsequent decrease of a species absorbing at 420 nm provided spectral evidence for a transient intermediate. acs.org For the related chlorosulfonyl isocyanate, kinetic studies support the existence of a pre-equilibrium complex on the reaction pathway just prior to the rate-determining step. nih.gov These studies also pointed to the formation of a planar transition state, in contrast to the orthogonal geometry often reported for ketene (B1206846) cycloadditions. nih.gov The ability of the sulfonyl group to stabilize a developing negative charge on the nitrogen atom is a key factor in the structure of the transition state during nucleophilic reactions.
Kinetic studies are crucial for quantifying the reactivity of this compound and understanding its reaction mechanisms. The reaction of this compound with triphenylmethanol was found to follow second-order kinetics, being first order with respect to both the isocyanate and the alcohol. acs.org This was determined by monitoring both the disappearance of the isocyanate and the evolution of carbon dioxide, a final product of the reaction. acs.org
Kinetic investigations into the reaction of 4-chlorothis compound and 4-toluenesulfonyl isocyanate with various substituted phenols also demonstrated second-order kinetics. researchgate.net These studies allowed for a comparison of reactivity, finding that 4-chlorothis compound was slightly more reactive than its 4-toluenesulfonyl counterpart. researchgate.net In a different context, the reaction of chlorosulfonyl isocyanate (CSI) with various alkenes was studied to determine rate constants and activation parameters, which supported a change in mechanism from stepwise to concerted depending on the alkene's electronic properties. nih.gov A plot of the natural log of the rate constants versus the ionization potentials of the alkenes indicated that alkenes with higher ionization potentials react via a concerted process, while electron-rich alkenes react through a single-electron transfer (SET) pathway. nih.gov
| Reaction Pathway | Step | Activation Barrier (kcal/mol) | Rate Constant (s⁻¹) |
|---|---|---|---|
| [3+2] Cycloaddition | Exo approach | 10.3 | 3.86 × 10⁶ |
| Endo approach | 15.0 | 5.23 × 10³ | |
| Nitrene Formation | Initial N₂ cleavage | 39.2 | 8.92 × 10⁻¹² |
Note: The data in Table 1 pertains to benzenesulfonyl azide, a structural analogue, and is presented to illustrate the application of kinetic analysis and computational chemistry to compounds containing the benzenesulfonyl moiety.
The reactivity of this compound and related compounds is profoundly influenced by both electronic and steric factors. Electronically, the powerful electron-withdrawing nature of the sulfonyl group is the primary driver of the high electrophilicity of the isocyanate carbon. This effect is also observed in related structures; for example, an N-benzenesulfonyl group on a pyrrole (B145914) ring acts as an electron-withdrawing group that lowers the LUMO energy, making the system more reactive in cycloaddition reactions. mdpi.com However, it has been noted that the electronic effects of substituents on the benzene (B151609) ring of benzenesulfonyl isocyanates are less pronounced than in substituted phenyl isocyanates.
Steric effects play a significant role in modulating reaction rates and even determining whether a reaction proceeds. In the reaction of sulfonyl isocyanates with hindered phenols, the relative rates were found to be dependent on the size of the substituents ortho to the hydroxyl group, with larger groups slowing the reaction (2,6-diisopropyl- > 2,6-dimethyl- > 2,6-dibromo-). researchgate.net In some cases, steric hindrance can completely shut down reactivity. For instance, 2,6-diisopropylphenyl isocyanate failed to undergo a cyclization reaction where less hindered aryl isocyanates, such as 2,6-dimethyl-substituted aryl isocyanates, successfully yielded the desired product. acs.org Similarly, significant steric effects from groups on a diazooxindole reactant were observed to inhibit a multicomponent reaction involving a sulfonyl isocyanate.
Applications of Benzenesulfonyl Isocyanate in Organic Synthesis
Synthesis of Heterocyclic Compounds
Benzenesulfonyl isocyanate is a key precursor for the synthesis of a wide range of heterocyclic compounds. rsc.org Its reactions often proceed through cascade or multicomponent pathways, providing efficient routes to complex molecular architectures. rsc.org For example, its cycloaddition reactions are instrumental in constructing five- and six-membered rings containing nitrogen and sulfur atoms. jst.go.jpnih.govoup.com The reaction with enamines can lead to the formation of various cycloadducts. lookchem.com
Role in Polymer Chemistry
Isocyanates are fundamental monomers in the production of polyurethanes. researchgate.netyoutube.com While diisocyanates are more common for creating polymer chains, monofunctional isocyanates like this compound can be used to introduce specific end groups or to modify existing polymers. zendy.io For instance, it has been used in the reaction with poly(ether ether ketone) films to produce modified film samples. sigmaaldrich.com The introduction of the benzenesulfonyl group can impart specific properties to the resulting polymer, such as improved thermal stability. rsc.org
Emerging Research Directions and Future Perspectives
Green Chemistry Approaches in Benzenesulfonyl Isocyanate Synthesis and Reactions
The chemical industry's increasing focus on sustainability has spurred research into greener methods for synthesizing and utilizing isocyanates, including this compound. rsc.org Traditional synthesis routes often rely on hazardous reagents like phosgene (B1210022), prompting a search for safer and more environmentally benign alternatives. rsc.orggoogle.comgoogle.com
Key green chemistry strategies being explored include:
Phosgene-Free Synthesis: A primary goal is the development of processes that avoid phosgene. rsc.org One promising avenue is the use of carbon dioxide (CO2) as a C1 building block. Metal-free methods have been developed for generating aryl isocyanates from arylamines and CO2, where a carbamic acid intermediate is dehydrated to yield the isocyanate. researchgate.net
Alternative Rearrangement Reactions: Isocyanates can be generated in situ through various rearrangement reactions that avoid toxic inputs. These include the Curtius, Hofmann, and Lossen rearrangements, which offer alternative pathways from acyl azides, primary amides, and hydroxamic acids, respectively. nih.govwikipedia.org
Catalytic Efficiency: Improving catalytic systems to reduce reaction times, lower temperatures, and increase yields contributes to greener processes. For instance, an improved phosgenation process for arylsulfonamides uses a catalytic quantity of a hydrocarbyl isocyanate and a tertiary amine base, resulting in better yields and purity under milder conditions. google.com
Isocyanate-Free Pathways: In some applications, research is focused on developing entirely isocyanate-free routes to target molecules like polyureas. One such method involves the Ruthenium-catalyzed carbene insertion into the N–H bonds of urea (B33335), bypassing the need for isocyanate intermediates altogether. nih.gov
These approaches align with the principles of green chemistry by reducing hazardous waste, improving energy efficiency, and utilizing renewable feedstocks where possible. rsc.org
Advanced Spectroscopic and Analytical Techniques for Characterization
The precise characterization of this compound, its reaction intermediates, and final products is crucial for quality control and mechanistic studies. Researchers are employing a suite of advanced analytical methods to gain deeper insights.
Liquid chromatography, often coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the sensitive and selective identification and quantification of isocyanates and their amine derivatives in various products, including polyurethane foams. nih.gov Infrared (IR) spectroscopy remains a fundamental tool, utilizing the characteristic absorption peak of the isocyanate group (~2272 cm⁻¹) for detection and quantification. google.com For more complex systems, such as metal-containing isocyanate-based polymers, a combination of Fourier-transform infrared (FT-IR) spectrometry, differential scanning calorimetry (DSC), and coupled thermogravimetric (TG) and mass spectrometric (MS) measurements are used to characterize their structure, thermal transitions, and decomposition mechanisms. researchgate.net
Other significant techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of this compound derivatives and the polymers derived from them. mdpi.com
Size Exclusion Chromatography (SEC): Used to determine the molecular weight and distribution of polymers synthesized from isocyanate monomers. mdpi.com
Raman Spectroscopy: A non-destructive technique that can provide rapid analysis of isocyanate content in materials like polyurethanes without extensive sample preparation. google.com
Computational Methods: High-level ab initio calculations are used to predict the structural and spectroscopic parameters of isocyanates, aiding in the interpretation of experimental data. aip.org
The table below summarizes key analytical techniques used in the study of this compound and its derivatives.
| Analytical Technique | Application | Key Information Obtained | References |
| LC-MS/MS | Quantification of residual isocyanates and amines in products | High sensitivity and selective identification of specific compounds | nih.gov |
| FT-IR Spectroscopy | Functional group identification and reaction monitoring | Detection of the characteristic N=C=O stretching vibration | google.comresearchgate.net |
| NMR Spectroscopy | Structural characterization of monomers and polymers | Detailed molecular structure, copolymer composition | mdpi.com |
| Thermal Analysis (TGA/DSC) | Characterization of polymers | Thermal stability, glass transition temperatures, decomposition kinetics | researchgate.netmdpi.com |
| Raman Spectroscopy | Quantitative analysis in materials | Non-destructive, rapid measurement of free isocyanate content | google.com |
| Size Exclusion Chromatography (SEC) | Polymer analysis | Molecular weight and polydispersity of polymers | mdpi.com |
Novel Catalytic Systems for this compound Reactions
Catalysis plays a pivotal role in both the synthesis of this compound and its subsequent reactions. Research is focused on discovering more efficient, selective, and robust catalytic systems.
For the synthesis of arylsulfonyl isocyanates, novel catalytic approaches have been shown to improve efficiency over traditional methods.
The reaction of sulfonyl chlorides with trimethyl silyl (B83357) isocyanate can be effectively promoted by catalytic amounts of Lewis acids (e.g., halides of Sn, Ti, Al). google.com
A dual catalytic system comprising a hydrocarbyl isocyanate and a tertiary amine base has been patented to enhance the phosgenation of arylsulfonamides, allowing for lower temperatures and shorter reaction times. google.com
In the reactions of this compound, catalysts are used to control polymerization and cyclization. For example, the cyclotrimerization of isocyanates to form isocyanurates, which are important in polymer chemistry, is an area of active catalytic research. researchgate.net Furthermore, some modern synthetic methods aim to eliminate the need for external catalysts entirely, such as the catalyst-free cyclization reaction between Na(OCP) and isocyanates to produce 1,4,2-diazaphospholidine-3,5-dione derivatives. acs.org
Integration with Combinatorial Chemistry and High-Throughput Screening
The high reactivity of the isocyanate functional group makes this compound a valuable building block in combinatorial chemistry. This field focuses on the rapid synthesis of large numbers of diverse but structurally related molecules, known as libraries. These libraries can then be rapidly evaluated for biological activity using high-throughput screening (HTS).
The integration of this compound into these workflows involves:
Library Synthesis: It can be reacted with a diverse set of nucleophiles (e.g., amines, alcohols) to quickly generate libraries of sulfonylureas and sulfonylcarbamates. pitt.edu
Purification Strategies: A key challenge in combinatorial synthesis is the purification of the final products. Polymer-supported "scavenger" resins are often used to react with and remove excess reagents, such as unreacted this compound, simplifying the work-up to a simple filtration step. pitt.edu
High-Throughput Screening (HTS): The synthesized libraries are screened against biological targets to identify "hit" compounds. For example, HTS programs have been used to screen for antitrypanosomatidic agents, where computational analysis of initial hits guided the synthesis of new sulfonamide derivatives with improved activity and lower toxicity. nih.govacs.org Similarly, HTS has been employed to identify small molecules that could treat retinal degenerative diseases. nih.gov The ToxCast program also utilizes HTS methods to prioritize chemicals like isocyanate derivatives for further toxicological evaluation. habitablefuture.org
This combination of efficient, parallel synthesis and rapid screening allows researchers to explore vast chemical spaces to discover new drug leads and other functional molecules.
Expanding Applications in Materials Science and Biomedical Research
The unique reactivity of this compound is driving its application in advanced materials and as a key intermediate in biomedical and agrochemical research.
In Materials Science:
Polymer Modification: It has been used to modify the surface of semi-crystalline poly(ether ether ketone) films, altering the material's surface properties. sigmaaldrich.com
Polymer Synthesis: As a functional monomer, it is a precursor to polyureas and polyurethanes. researchgate.net Research into the spontaneous copolymerization of aziridines with tosyl isocyanate (a related compound) points to new synthetic routes for polyureas with potential biomedical applications due to their biocompatibility. researchgate.net
Advanced Copolymers: Well-defined statistical and block copolymers have been synthesized via coordination polymerization using isocyanate monomers, including those with functional side chains like 3-(triethoxysilyl)propyl isocyanate. These materials have tailored thermal properties and potential for use in hybrid organic-inorganic materials. mdpi.com
Hybrid Materials: New metal-containing polymers based on isocyanates are being developed. These materials, which incorporate metal complexes into the polymer backbone, can exhibit substantially higher thermal stability compared to their non-metal-containing counterparts. researchgate.net
In Biomedical and Agrochemical Research:
Drug Discovery: Derivatives of this compound are being actively investigated as potential therapeutic agents. For instance, a series of benzenesulfonic acid derivatives have been synthesized and evaluated as inhibitors of human neutrophil elastase (hNE), an enzyme implicated in inflammatory diseases. nih.gov In another example, compounds derived from a high-throughput screen showed broad-spectrum activity against kinetoplastid parasites, which cause diseases like Chagas disease and leishmaniasis. acs.org
Agrochemical Synthesis: The compound serves as a crucial intermediate in the synthesis of modern agrochemicals. It is used in the production of the herbicide Flucarbazone, which is employed for weed control in agriculture. chemicalbook.com
These expanding applications demonstrate the versatility of this compound as a reactive building block for creating a wide range of functional molecules and materials.
Q & A
Q. What are the optimal methods for synthesizing and purifying benzenesulfonyl isocyanate in laboratory settings?
this compound can be synthesized via the reaction of benzenesulfonyl chloride with sodium cyanate or through controlled hydrolysis of benzenesulfonyl azide. Key steps include maintaining anhydrous conditions to prevent side reactions (e.g., hydrolysis to sulfonamides) and using inert solvents like dichloromethane. Purification typically involves fractional distillation under reduced pressure (boiling point ~251–252°C) to isolate the compound from residual reagents . For scale-up, column chromatography or recrystallization may enhance purity .
Q. How can researchers quantify this compound in reaction mixtures using analytical techniques?
Indirect gas chromatography (GC) is preferred over direct methods due to the compound’s reactivity and thermal instability. In the indirect approach, excess n-dibutylamine (n-DBA) reacts with this compound, and unreacted n-DBA is quantified via GC with flame ionization detection. This method avoids decomposition issues and provides higher precision than titration, with detection limits as low as 0.1% . Calibration curves using n-DBA standards are essential for accuracy.
Q. What are the primary applications of this compound in antimicrobial and biopesticide research?
this compound exhibits antimicrobial activity against plant pathogens, as demonstrated in studies on Trichoderma viride biopesticides. Its incorporation into substrate formulations enhances fungal metabolite production, improving biocontrol efficacy. For example, co-cultures supplemented with 1% keratin and this compound showed increased antifungal volatile organic compound (VOC) yields, such as 1,3,6,10-cyclotetradecatetraene derivatives .
Advanced Research Questions
Q. What reaction mechanisms govern the interaction of this compound with amines or alcohols?
this compound reacts exothermically with nucleophiles like amines or alcohols, forming sulfonylurea or sulfonylcarbamate derivatives, respectively. The reaction proceeds via a two-step mechanism: (1) nucleophilic attack at the electrophilic isocyanate carbon, and (2) proton transfer to stabilize the intermediate. Steric hindrance and solvent polarity significantly influence reaction rates and product distribution . Computational studies (e.g., DFT) can model transition states to predict regioselectivity .
Q. How does this compound’s stability vary under different storage conditions, and what decomposition products form?
The compound is moisture-sensitive and hydrolyzes to benzenesulfonamide and carbon dioxide. Storage under anhydrous conditions (e.g., molecular sieves) at –20°C in amber vials minimizes degradation. Accelerated stability studies (e.g., 40°C/75% relative humidity) reveal a half-life of ~14 days, with decomposition monitored via FT-IR (loss of N=C=O stretch at ~2270 cm⁻¹) .
Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?
Discrepancies in antimicrobial efficacy (e.g., variable MIC values) may arise from differences in microbial strains, assay conditions (e.g., pH, temperature), or impurities. Standardized protocols, such as CLSI guidelines for broth microdilution, improve reproducibility. Cross-referencing GC-MS or LC-HRMS data ensures compound identity and purity .
Safety and Best Practices
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Neoprene gloves, chemical-resistant aprons, and full-face shields (JIS T 8147 standard) .
- Ventilation: Use fume hoods to prevent inhalation of vapors (TLV: 0.1 ppm).
- First Aid: Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .
- Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal as hazardous waste (UN 3265) .
Q. What ecological considerations apply to this compound usage in research?
The compound is classified as toxic to aquatic organisms (EC50 < 10 mg/L). Researchers must prevent environmental release by using closed-system experiments and adsorbent materials (e.g., activated carbon) for spill containment. Biodegradation studies indicate partial mineralization by Pseudomonas spp. under aerobic conditions, but hydrolysis products (e.g., sulfonamides) require further ecotoxicity assessment .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅NO₃S | |
| Boiling Point | 251–252°C (decomposes) | |
| GC Retention Time (n-DBA) | 48.7 min (varies by column type) | |
| Antimicrobial Activity | MIC: 0.74–6.12 µg/mL (fungi) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
